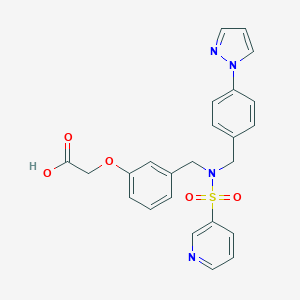

Taprenepag

Descripción general

Descripción

Taprenepag es un compuesto orgánico sintético que actúa como un agonista selectivo para el subtipo 2 del receptor de prostaglandina E2 (EP2). Se ha investigado principalmente por sus posibles aplicaciones terapéuticas en el tratamiento de la hipertensión ocular y el glaucoma . El compuesto es conocido por su capacidad para disminuir la presión intraocular al aumentar el flujo de humor acuoso a través de las vías trabecular y uveoscleral .

Mecanismo De Acción

Taprenepag ejerce sus efectos uniéndose selectivamente al receptor EP2, un receptor transmembrana acoplado a Gs que se encuentra en el cuerpo ciliar y la malla trabecular. Tras la unión, this compound estimula un aumento en los niveles intracelulares de monofosfato cíclico de adenosina 3',5' (cAMP) a través de la mediación de la proteína Gs. Este aumento en cAMP promueve el flujo de humor acuoso al mejorar las vías de flujo trabecular y uveoscleral .

Análisis Bioquímico

Biochemical Properties

Taprenepag interacts with the prostaglandin E2 receptor EP2 subtype . This interaction involves the heterotrimeric G protein subunit-coupled prostaglandin E2 receptor .

Cellular Effects

This compound has been found to alleviate severe retinopathy . It influences cell function by modulating several pathways downstream of the prostaglandin receptors, such as cell cycle progression, extracellular matrix, and actin cytoskeleton organization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the prostaglandin E2 receptor EP2 subtype . This binding leads to the activation of the receptor and subsequent coupling to the G protein .

Metabolic Pathways

This compound is involved in the prostaglandin E2 signaling system . It interacts with the prostaglandin E2 receptor EP2 subtype, which is part of this metabolic pathway .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Taprenepag se puede sintetizar a través de un proceso de varios pasos que involucra la formación de un esqueleto de fenilpirazol. La síntesis generalmente comienza con la preparación de intermedios clave, seguidos de reacciones de acoplamiento para formar el producto final. Los reactivos comunes utilizados en la síntesis incluyen derivados de pirazol, ácidos fenilborónicos y cloruros de sulfonilo .

Métodos de Producción Industrial

La producción industrial de this compound implica optimizar la ruta sintética para la fabricación a gran escala. Esto incluye seleccionar solventes, catalizadores y condiciones de reacción apropiados para garantizar un alto rendimiento y pureza. El proceso también puede incluir pasos de purificación como la recristalización y la cromatografía para obtener el producto final en su forma deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

Taprenepag experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: This compound puede experimentar reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura y el pH, se optimizan para lograr las transformaciones deseadas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Taprenepag se compara con otros agonistas del receptor EP2 como omidenepag y aganepag. Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y perfiles farmacocinéticos. This compound es único en su alta selectividad para el receptor EP2 y su capacidad para disminuir la presión intraocular sin efectos secundarios significativos .

Lista de Compuestos Similares

- Omidenepag

- Aganepag

- Latanoprost

- Travoprost

- Bimatoprost

Las propiedades únicas de this compound y sus posibles aplicaciones terapéuticas lo convierten en un compuesto valioso para futuras investigaciones y desarrollo en diversos campos científicos.

Propiedades

IUPAC Name |

2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5S/c29-24(30)18-33-22-5-1-4-20(14-22)17-27(34(31,32)23-6-2-11-25-15-23)16-19-7-9-21(10-8-19)28-13-3-12-26-28/h1-15H,16-18H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFBXYNKZHTCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226187 | |

| Record name | Taprenepag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752187-80-7 | |

| Record name | Taprenepag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752187807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taprenepag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taprenepag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAPRENEPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CD894KUMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

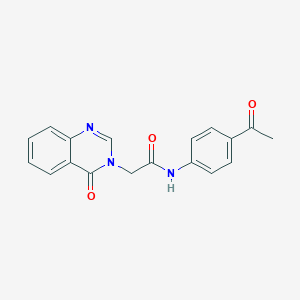

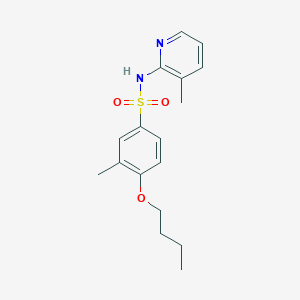

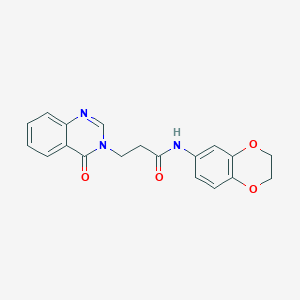

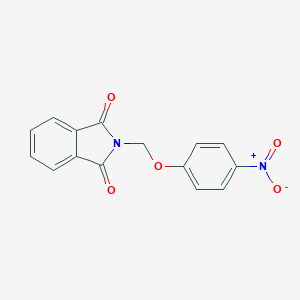

Feasible Synthetic Routes

Q1: How does Taprenepag Isopropyl exert its therapeutic effect?

A: this compound isopropyl is a selective agonist of the prostaglandin E2 receptor EP2 subtype. [] This means it binds to and activates the EP2 receptor, which is involved in various physiological processes, including intraocular pressure (IOP) regulation. Upon binding to the EP2 receptor, this compound isopropyl initiates a downstream signaling cascade involving the Gs protein and ultimately leads to IOP reduction. [] This mechanism makes it a potential therapeutic agent for glaucoma and ocular hypertension.

Q2: What is the mechanism behind the IOP-lowering effect of this compound Isopropyl?

A: While the exact mechanisms are still being investigated, research suggests that this compound isopropyl, like other prostaglandin analogs, primarily reduces IOP by enhancing uveoscleral outflow of aqueous humor. [] This pathway is distinct from the trabecular meshwork pathway targeted by some other glaucoma medications.

Q3: How does the efficacy of this compound Isopropyl compare to other IOP-lowering agents?

A: Clinical trials have shown that this compound isopropyl effectively reduces IOP in patients with ocular hypertension and glaucoma. [] Furthermore, studies have demonstrated its comparable IOP-lowering efficacy to latanoprost 0.005%, a commonly prescribed prostaglandin analog. [] Interestingly, combining this compound Isopropyl with latanoprost 0.005% resulted in an additive IOP reduction, suggesting a potential for combination therapy. []

Q4: Are there any preclinical studies that support the therapeutic potential of this compound Isopropyl?

A: Preclinical studies have shown promising results for this compound Isopropyl in models of other diseases. For instance, it was found to rescue defective ciliogenesis in cells derived from patients with nephronophthisis, a genetic disorder affecting kidney function. [] It also improved ciliary and kidney phenotypes in zebrafish and mouse models of nephronophthisis. [] These findings suggest that this compound isopropyl may have therapeutic potential beyond glaucoma and ocular hypertension.

Q5: What is known about the pharmacokinetic profile of this compound Isopropyl?

A: While specific details on absorption, distribution, metabolism, and excretion (ADME) were not provided in the provided abstracts, research has been conducted to assess the intraocular exposure of this compound isopropyl's active metabolites. [] This information is crucial for understanding its pharmacokinetic profile and optimizing its dosage regimen.

Q6: What is the role of confocal microscopy in understanding the effects of this compound Isopropyl?

A: Confocal microscopy has been instrumental in investigating the effects of this compound isopropyl on the different layers of the cornea. [, ] Studies using this technique revealed an increase in anterior stromal reflectivity in patients treated with this compound isopropyl, even when other corneal parameters appeared normal. [] This finding suggests that anterior stromal reflectivity could be a sensitive marker for detecting subtle, potentially subclinical, corneal changes associated with this compound isopropyl.

Q7: Are there any structural insights into how this compound Isopropyl interacts with its target?

A: Cryo-electron microscopy studies have provided valuable insights into the structural basis of this compound isopropyl's interaction with the EP2 receptor. [, ] These studies revealed the binding mode of this compound isopropyl and other agonists within the EP2 receptor's binding pocket and highlighted unique features of EP2 receptor activation and G protein coupling. [] This structural information is essential for understanding the molecular basis of this compound isopropyl's selectivity and efficacy and for designing novel EP2 receptor agonists with improved pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(dichloroacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B515511.png)

![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B515539.png)

![2-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B515540.png)

![N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B515549.png)

![3-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B515552.png)